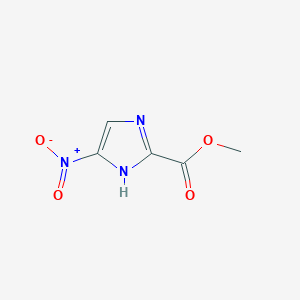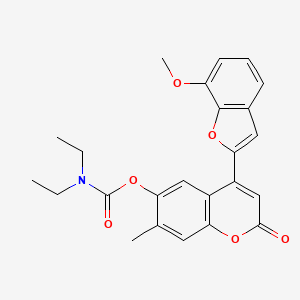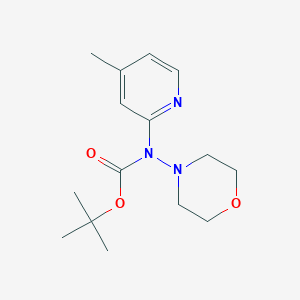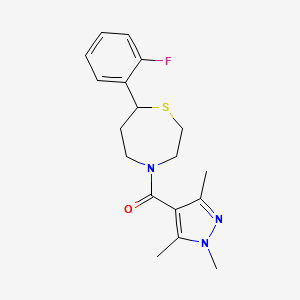
methyl 5-nitro-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitro-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a nitro group and a carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 5-nitro-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17111 . . These properties may influence the bioavailability of the compound.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c . This suggests that temperature and humidity may affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of methyl imidazole-2-carboxylate. One common method includes the reaction of methyl imidazole-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of hazardous reactions and improves overall safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 5-amino-1H-imidazole-2-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-1H-imidazole-2-carboxylic acid.
Scientific Research Applications
Methyl 5-nitro-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical drugs, particularly those targeting bacterial infections.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Methyl 5-nitro-1H-imidazole-2-carboxylate can be compared with other nitroimidazole compounds such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, their specific substituents and functional groups confer different properties and applications. For example:
Metronidazole: Widely used as an antibiotic and antiprotozoal medication.
Tinidazole: Similar to metronidazole but with a longer half-life, making it effective for treating certain infections with fewer doses.
The unique combination of a nitro group and a carboxylate ester in this compound makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
methyl 5-nitro-1H-imidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)4-6-2-3(7-4)8(10)11/h2H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYGZZHAZODCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2795692.png)
![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)
![(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795696.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)


![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![3-[(Pentan-3-yl)amino]propanenitrile](/img/structure/B2795703.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)

![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)
